molecular formula C5H9ClN2O B13891227 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride

2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride

Cat. No.: B13891227
M. Wt: 148.59 g/mol
InChI Key: JLOQWEYBLUOUJV-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[221]heptan-3-one;hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare 2,5-Diazabicyclo[2.2.1]heptan-3-one involves the treatment of anilides of N-protected (2S,4R)-4-hydroxyproline with thioacetic acid under Mitsunobu conditions. This reaction leads to the formation of 2,5-Diazabicyclo[2.2.1]heptan-3-ones through intramolecular cyclization . The reaction conditions typically involve the use of thioacetic acid and a Mitsunobu reagent, such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

Industrial Production Methods

Industrial production methods for 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a mimic of β-lactam antibiotics, it inhibits β-lactamases by binding to the active site of the enzyme and preventing the hydrolysis of β-lactam antibiotics . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the design of enzyme inhibitors and as a scaffold for drug development.

Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

2,5-diazabicyclo[2.2.1]heptan-3-one;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c8-5-4-1-3(7-5)2-6-4;/h3-4,6H,1-2H2,(H,7,8);1H

InChI Key

JLOQWEYBLUOUJV-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1C(=O)N2.Cl

Origin of Product

United States

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